molecular formula C17H21ClN4O B5399306 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-phenylethyl)piperazine

1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-phenylethyl)piperazine

Cat. No. B5399306
M. Wt: 332.8 g/mol
InChI Key: SYVVKADUQCTJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-phenylethyl)piperazine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is also known as CPP and has been shown to have a variety of effects on the biochemical and physiological processes of the body. In

Mechanism of Action

The mechanism of action of CPP is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the central nervous system. CPP has been shown to bind to sigma-1 receptors, which are involved in the regulation of pain and inflammation. This binding may lead to the inhibition of neurotransmitter release, resulting in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
CPP has been shown to have a variety of biochemical and physiological effects on the body. In animal models, CPP has been shown to reduce pain and inflammation, lower blood pressure, and improve cardiac function. CPP has also been shown to have immunomodulatory effects, which may make it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using CPP in lab experiments is its high potency. CPP has been shown to have a strong effect on pain and inflammation at relatively low doses. However, one of the limitations of using CPP in lab experiments is its potential toxicity. CPP has been shown to be toxic in some animal models at high doses, which may limit its use in certain types of research.

Future Directions

There are several future directions for research on CPP. One area of interest is the development of new pain medications based on the structure of CPP. Researchers are also interested in further exploring the immunomodulatory effects of CPP, which may have implications for the treatment of autoimmune diseases. Finally, researchers are interested in exploring the potential use of CPP in the treatment of psychiatric disorders, such as depression and anxiety.

Synthesis Methods

The synthesis of CPP involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form 4-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride. This intermediate is then reacted with 1-(2-phenylethyl)piperazine to form CPP.

Scientific Research Applications

CPP has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. One of the most promising applications of CPP is in the study of pain and inflammation. CPP has been shown to have analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications.

properties

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-20-16(15(18)13-19-20)17(23)22-11-9-21(10-12-22)8-7-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVVKADUQCTJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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